molecular formula C16H12ClNO4S B2922554 methyl 4-(3-chlorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1357703-08-2

methyl 4-(3-chlorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No.: B2922554
CAS No.: 1357703-08-2
M. Wt: 349.79
InChI Key: VELNJWUYCOCKDN-UHFFFAOYSA-N
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Description

Methyl 4-(3-chlorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a chemical compound belonging to the benzothiazine class It is characterized by its molecular structure, which includes a benzothiazine ring system substituted with a 3-chlorophenyl group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(3-chlorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide typically involves multiple steps, starting with the formation of the benzothiazine core. One common approach is the cyclization of 2-aminobenzothiazole with chloroacetic acid in the presence of a suitable base, followed by esterification with methanol to introduce the methyl ester group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of reagents, solvents, and reaction conditions is optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as halides or amines under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Reduction of the carboxylate ester to an alcohol.

  • Substitution: Introduction of different substituents at the benzothiazine core.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, methyl 4-(3-chlorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: In the medical field, this compound has shown promise as a lead compound for the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.

Comparison with Similar Compounds

  • Methyl 3-(4-chlorophenyl)propanoate: A structurally related compound with a different functional group arrangement.

  • 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine: Another compound with a similar chlorophenyl group but a different core structure.

Uniqueness: Methyl 4-(3-chlorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide stands out due to its unique benzothiazine core and the presence of the carboxylate ester group

Properties

IUPAC Name

methyl 4-(3-chlorophenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO4S/c1-22-16(19)15-10-18(12-6-4-5-11(17)9-12)13-7-2-3-8-14(13)23(15,20)21/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELNJWUYCOCKDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=CC=CC=C2S1(=O)=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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